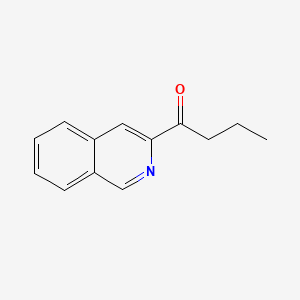
1-Butanone, 1-(3-isoquinolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE is an organic compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features an isoquinoline moiety attached to a butanone group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE can be achieved through several methods. One common approach involves the condensation of isoquinoline with butanone under acidic or basic conditions. Another method includes the use of metal catalysts, such as copper(II) complexes, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE often involves multi-step processes that ensure high yields and purity. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isoquinoline moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Applications De Recherche Scientifique
1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE can be compared with other isoquinoline derivatives, such as:
- 1-(ISOQUINOLIN-1-YL)BUTAN-1-ONE
- 1-(ISOQUINOLIN-2-YL)BUTAN-1-ONE
- 1-(ISOQUINOLIN-4-YL)BUTAN-1-ONE
These compounds share similar structural features but differ in the position of the isoquinoline moiety. The unique positioning of the isoquinoline group in 1-(ISOQUINOLIN-3-YL)BUTAN-1-ONE contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
7661-41-8 |
|---|---|
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-isoquinolin-3-ylbutan-1-one |
InChI |
InChI=1S/C13H13NO/c1-2-5-13(15)12-8-10-6-3-4-7-11(10)9-14-12/h3-4,6-9H,2,5H2,1H3 |
Clé InChI |
SQGDAWQXQGUGEX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC2=CC=CC=C2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxyimidazo[1,2-a]quinoxaline](/img/structure/B11900737.png)
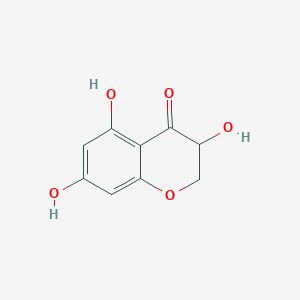
![1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11900745.png)
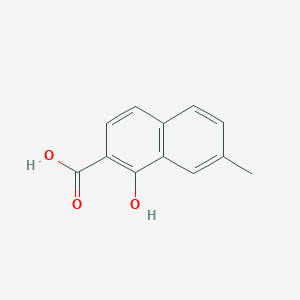
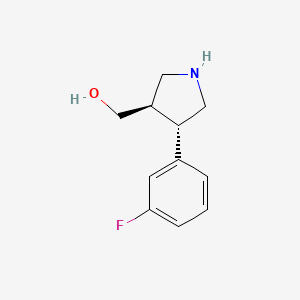



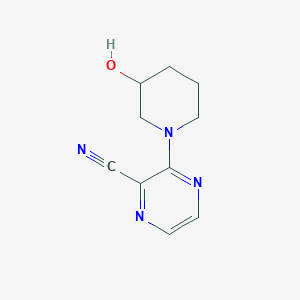
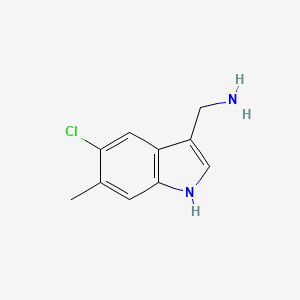

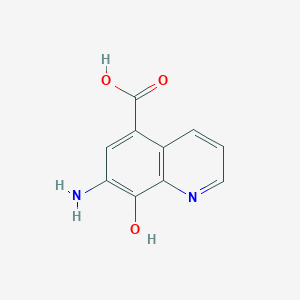
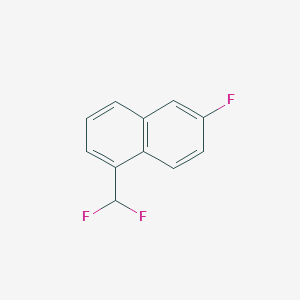
![N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine](/img/structure/B11900826.png)
